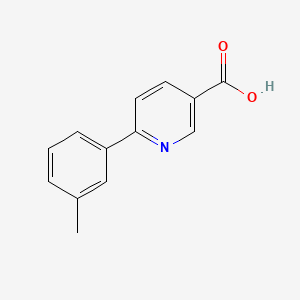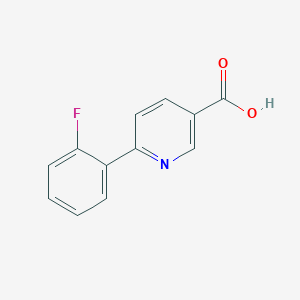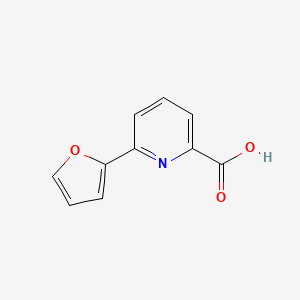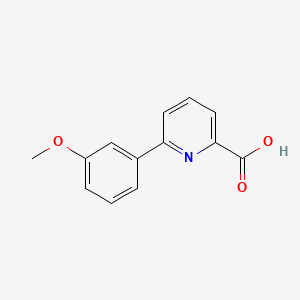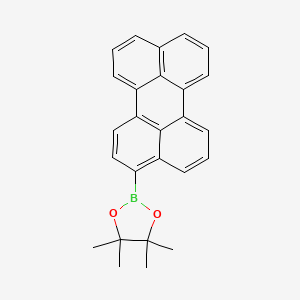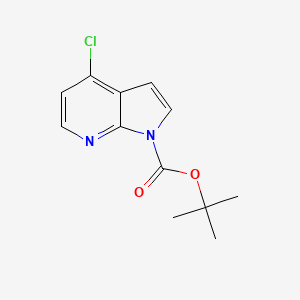![molecular formula C16H18ClNO2 B1326316 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride CAS No. 3548-74-1](/img/structure/B1326316.png)
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several key steps, such as iodination, cyclization, and carboxylation, as seen in the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles . Similarly, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid amide involves the formation of cyclic alkenyl ether using a Pd(II) catalyst . Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization is used for synthesizing 2,3-dihydrobenzo[1,4]dioxine derivatives . These methods could potentially be adapted for the synthesis of "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Structural analysis of related compounds, such as [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, involves ab initio calculations and X-ray diffraction to determine the most stable conformers and tautomers . This approach could be applied to "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" to elucidate its molecular structure and stability.
Chemical Reactions Analysis
The benzoxazole moiety has been found to act as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines . This finding could be relevant for the functionalization of "Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride" if it contains similar structural features. Additionally, the Schiff base formation of benzoxazole derivatives with aromatic amines could provide insights into potential reactions involving the amine group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. For example, the luminescent properties of yttrium benzene dicarboxylates suggest that benzene-fused heterocycles can exhibit interesting optical properties. The antimicrobial, antioxidant, and larvicidal activities of benzoxazole-pyrazole derivatives indicate that the target compound may also possess biological activities worth investigating.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis in Medicinal Chemistry
Microwave-assisted synthesis has been highlighted as an efficient method for producing benzoxazole derivatives, which share a structural motif with benzo[1,3]dioxol derivatives. These compounds exhibit significant pharmacological activities, suggesting the potential for benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in medicinal chemistry research for drug development (Özil & Menteşe, 2020).
Benzoxaboroles in Drug Discovery
Benzoxaboroles, another related class, have been reviewed for their structure, synthesis methods, properties, and application fields. They demonstrate wide applications including biological activity and potential as antimicrobial scaffolds, suggesting a relevance for benzo[1,3]dioxol derivatives in exploring new therapeutic agents (Adamczyk-Woźniak et al., 2009).
Supramolecular Chemistry Applications
Compounds like benzene-1,3,5-tricarboxamide have shown significant importance in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. This suggests potential applications of benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in creating supramolecular structures with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Genotoxicity and Cytotoxicity Studies
Research utilizing genetically modified mouse models to assess pathways of benzene-induced bone marrow cytotoxicity and genotoxicity reflects the broader interest in understanding the biological effects of benzene derivatives. Such studies could inform safety and toxicological evaluations of related compounds, including benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride, in scientific research (Recio, Bauer, & Faiola, 2005).
Antimicrobial and Anticancer Potential
Benzoxazinoids, with structural similarities to benzo[1,3]dioxol derivatives, have been studied for their roles in plant defense and potential as antimicrobial and anticancer agents. This suggests possible research applications of benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride in developing new antimicrobial and anticancer compounds (de Bruijn, Gruppen, & Vincken, 2018).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUFQKKFRQDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

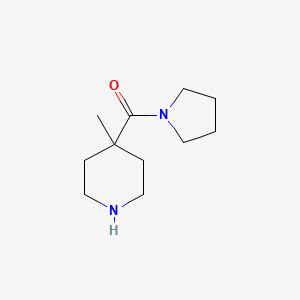


![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
